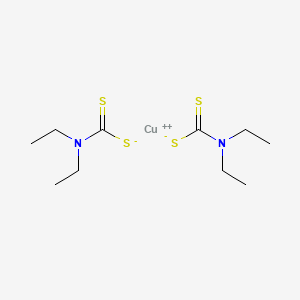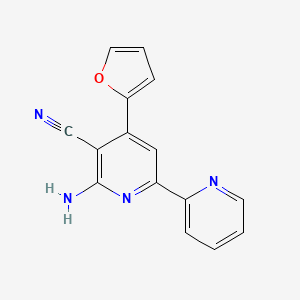
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile is a member of bipyridines.
科学的研究の応用
Fluorescence Properties and Antibacterial Activity
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile and its derivatives exhibit noteworthy fluorescence properties. A study by Girgis, Kalmouch, and Hosni (2004) synthesized various N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, demonstrating significant fluorescence and some displaying considerable antibacterial activity (Girgis, Kalmouch, & Hosni, 2004).
Synthesis and Reactivity
The compound's synthesis and reactivity have been explored in various studies. Katritzky et al. (1995) investigated the transformation of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various amino and chloro derivatives, offering insights into its chemical reactivity (Katritzky, Rachwał, Smith, & Steel, 1995).
Corrosion Inhibition
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives, synthesized via multicomponent condensation reactions, demonstrated effective corrosion inhibition properties. Mahmoud and El-Sewedy (2018) developed a solvent-free synthesis method for these derivatives, highlighting their potential as corrosion inhibitors (Mahmoud & El-Sewedy, 2018).
Antimicrobial Potential
Pyridine derivatives, including those similar to 2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile, have been studied for their antimicrobial properties. Koszelewski et al. (2021) found that certain pyridine derivatives are toxic to E. coli strains, indicating their potential as antimicrobial drugs (Koszelewski et al., 2021).
Inhibitory Properties in Medicinal Chemistry
The compound's derivatives have shown promise in inhibiting specific enzymes. Subrath et al. (2009) reported that certain 3-pyridinecarbonitriles, closely related to the compound , are effective inhibitors of PKCtheta, an enzyme implicated in various diseases (Subrath et al., 2009).
Quantum Chemical Study
Ansari, Quraishi, and Singh (2015) conducted a quantum chemical study on pyridine derivatives, providing insights into their adsorption and corrosion inhibition effects. This research adds to the understanding of the compound's physical and chemical properties (Ansari, Quraishi, & Singh, 2015).
Multi-component Synthesis and Applications
Thimmaiah et al. (2012) developed a multi-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines using metal-organic frameworks. This method underscores the versatility of pyridine derivatives in various chemical syntheses (Thimmaiah, Li, Regati, Chen, & Zhao, 2012).
特性
製品名 |
2-Amino-4-(2-furanyl)-6-(2-pyridinyl)-3-pyridinecarbonitrile |
|---|---|
分子式 |
C15H10N4O |
分子量 |
262.27 g/mol |
IUPAC名 |
2-amino-4-(furan-2-yl)-6-pyridin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10N4O/c16-9-11-10(14-5-3-7-20-14)8-13(19-15(11)17)12-4-1-2-6-18-12/h1-8H,(H2,17,19) |
InChIキー |
IHOYDYCSMDRJDB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



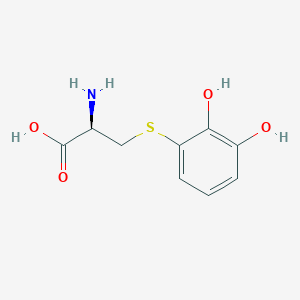
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
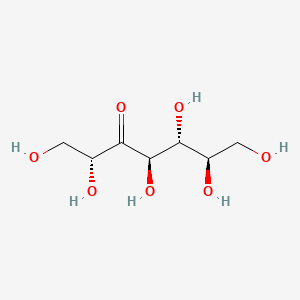
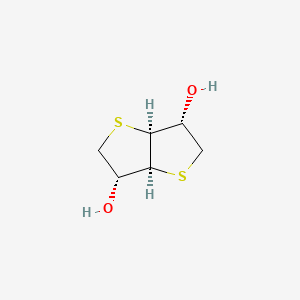
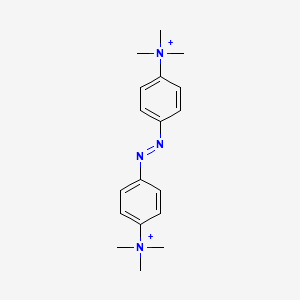
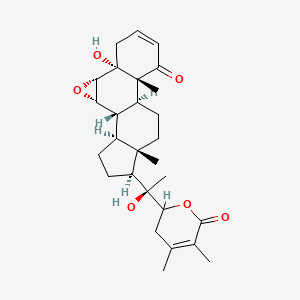
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
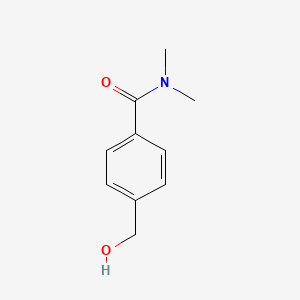
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
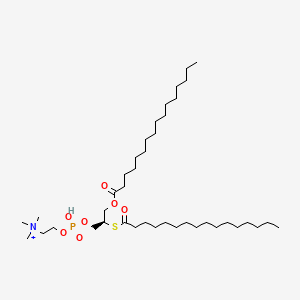
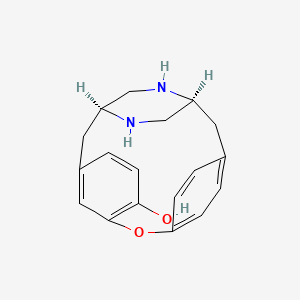
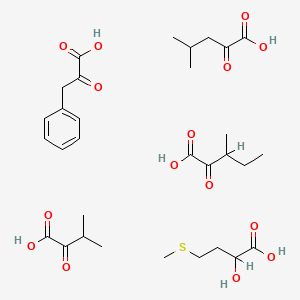
![7-chloro-2-[2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline](/img/structure/B1211245.png)
